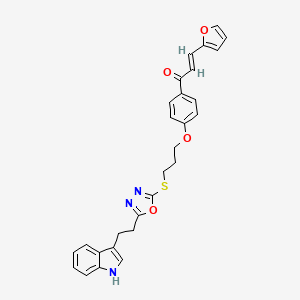
Antimalarial agent 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimalarial agent 3 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites transmitted through the bites of infected Anopheles mosquitoes. This compound is part of a broader class of antimalarial agents that target various stages of the parasite’s life cycle, aiming to reduce the incidence and severity of malaria infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 3 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form dihydropyrimidinones . This intermediate can then be further modified through various chemical reactions to introduce functional groups that enhance its antimalarial activity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Antimalarial agent 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane with appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
科学的研究の応用
Antimalarial agent 3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Evaluated for its efficacy in treating malaria and other parasitic infections. It is also studied for potential off-target effects and toxicity.
作用機序
Antimalarial agent 3 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. It inhibits the enzyme dihydrofolate reductase, which is essential for the synthesis of tetrahydrofolate, a cofactor required for DNA synthesis and cell division. By blocking this enzyme, the compound disrupts the parasite’s ability to replicate and survive within the host .
類似化合物との比較
Similar Compounds
Quinine: An alkaloid derived from the bark of the cinchona tree, used historically to treat malaria.
Chloroquine: A synthetic derivative of quinine, widely used for malaria treatment until the emergence of resistance.
Artemisinin: A sesquiterpene lactone derived from the sweet wormwood plant, known for its rapid action against malaria.
Uniqueness
Antimalarial agent 3 is unique in its ability to overcome resistance mechanisms that affect other antimalarial drugs. Its synthetic nature allows for structural modifications to enhance efficacy and reduce side effects. Additionally, it has shown promise in combination therapies, providing a multifaceted approach to malaria treatment .
特性
分子式 |
C15H16BrN3O2 |
|---|---|
分子量 |
350.21 g/mol |
IUPAC名 |
2-(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H16BrN3O2/c1-15(2,3)10-6-4-9(5-7-10)13-17-18-14(20-13)11-8-12(16)19-21-11/h4-7,11H,8H2,1-3H3 |
InChIキー |
AEOBOORNXVKNNX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3CC(=NO3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


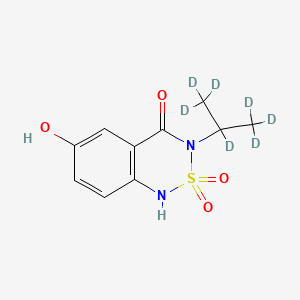
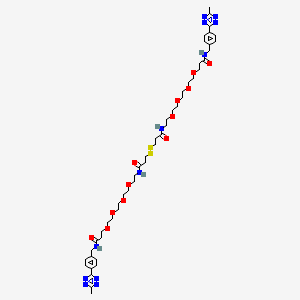
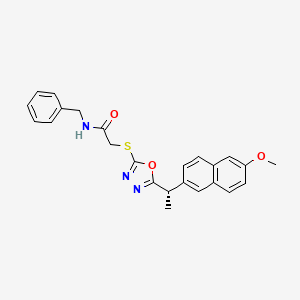





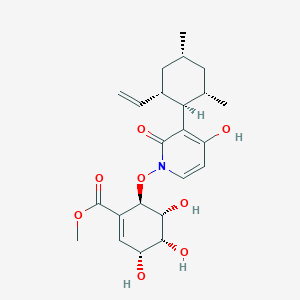
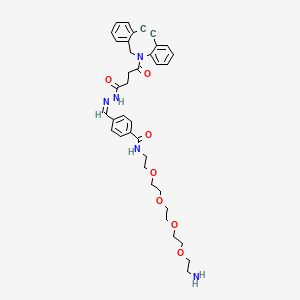
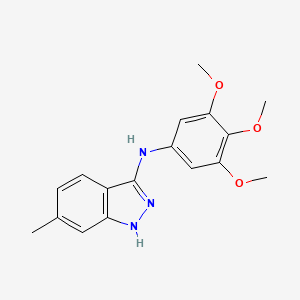

![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)
